molecular formula C7H5BrF3NO B6332835 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol CAS No. 1092459-54-5

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol

Cat. No.: B6332835
CAS No.: 1092459-54-5
M. Wt: 256.02 g/mol
InChI Key: LKXLQKSPUWXKFW-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a trifluoromethyl group attached to the ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol typically involves the bromination of pyridine derivatives followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 3-bromopyridine with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and may require elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The ethanol moiety can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction to form the corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of bases like sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, aldehydes, acids, and alcohols, depending on the specific reaction pathway and conditions used .

Scientific Research Applications

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, making the compound a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-pyridinol: Similar in structure but lacks the trifluoromethyl group.

    4-Bromo-3-pyridylmethanol: Contains a bromine atom at the 4-position and a hydroxyl group at the 3-position.

    2,2,2-Trifluoroethanol: Lacks the pyridine ring but contains the trifluoromethyl group.

Uniqueness

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol is unique due to the combination of the bromine atom and the trifluoromethyl group attached to the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3,6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXLQKSPUWXKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(C(F)(F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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